molecular formula C19H23N5O4 B2714329 N-cyclopentyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941959-41-7

N-cyclopentyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No. B2714329
CAS RN: 941959-41-7
M. Wt: 385.424
InChI Key: HNJYRVMWBFDMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of acetamide . Acetamides are a class of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They are often used in organic synthesis and in the production of pharmaceuticals .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has been explored, revealing methods involving aminolysis of activated acids and alkylation processes. These compounds, including structures related to N-cyclopentyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide, show promising in vitro anticancer and antibacterial activities. The SAR results indicate that compound 4.10 exhibits significant anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Cytotoxic Activity

Another study focused on a series of 3,4-diphenyl-7-(hetero)arylimidazo[2,1-c][1,2,4]triazin-6-amine derivatives synthesized via a three-component reaction. These compounds displayed cytotoxic activities against various human cancer cell lines, with certain derivatives showing significant potency. This research highlights the potential of such compounds in cancer treatment, demonstrating the structure-activity relationships that can influence cytotoxic activity (Akbarzadeh et al., 2015).

Antimicrobial and Herbicidal Activities

Research into the synthesis of polyfunctionalized acyclic and heterocyclic dye precursors based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems has revealed significant antimicrobial activity. These studies contribute to the development of new antimicrobial agents and herbicides, indicating the broad application spectrum of compounds related to N-cyclopentyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide (Shams et al., 2011).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. This information is often determined through biological testing and is particularly relevant for pharmaceutical compounds .

Safety and Hazards

Safety and hazard information for a compound is typically provided in its Material Safety Data Sheet (MSDS). This includes information on toxicity, environmental impact, and handling precautions .

Future Directions

Future directions for a compound could involve further study of its properties, potential applications (such as in medicine or industry), or development of new synthesis methods .

properties

IUPAC Name

N-cyclopentyl-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-28-15-8-6-14(7-9-15)22-10-11-23-17(26)18(27)24(21-19(22)23)12-16(25)20-13-4-2-3-5-13/h6-9,13H,2-5,10-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJYRVMWBFDMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.